molecular formula C9H20Cl2N2S B2895003 (3R,4R)-3-Methylsulfanyl-4-pyrrolidin-1-ylpyrrolidine;dihydrochloride CAS No. 2361609-44-9

(3R,4R)-3-Methylsulfanyl-4-pyrrolidin-1-ylpyrrolidine;dihydrochloride

Cat. No. B2895003
CAS RN: 2361609-44-9
M. Wt: 259.23
InChI Key: OAUKYTSNPMYEOE-UONRGADFSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This often involves multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This could include its reactivity, what products are formed during the reaction, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves understanding the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .

Scientific Research Applications

Spin-Crossover and Crystallographic Phase Changes

The study on iron(II) complexes of sulfanyl-substituted ligands provides insight into the interplay between spin-crossover and crystallographic phase changes. These complexes exhibit an abrupt spin-transition, associated with a hysteretic crystallographic phase change, highlighting the significant influence of sulfanyl substituents on the spin states and structural transformations of the complexes (Cook et al., 2015).

Organic Synthesis Applications

Research into Thieme Chemistry Journal awardees reveals the versatility of sulfanyl-substituted butadienes and functionalized thiophenes starting from polypyridinium salts. This demonstrates the chemical reactivity and potential of such compounds in creating complex organic molecules, including sulfanyl-substituted [3]-cumulenes and thiophene derivatives, showcasing their utility in synthetic chemistry (Rahimi et al., 2009).

Heterocyclic Compound Synthesis

The synthesis of new pyrazolopyridines and related heterocyclic compounds illustrates the application of sulfanyl and pyrrolidinyl groups in the development of novel organic materials. This research demonstrates the potential for creating diverse molecular architectures, which could have implications in materials science and pharmaceutical development (Ghattas et al., 2003).

Heterocyclization in Organic Chemistry

A study focused on heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide presents a method leading to the formation of thiophene and pyrrole derivatives. This research highlights the application of sulfanyl groups in facilitating heterocyclic ring formation, offering new pathways for synthesizing complex heterocyclic structures (Rozentsveig et al., 2022).

Luminescent Properties in Material Science

The study on green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized ligands demonstrates the significance of sulfanyl groups in tuning the photophysical properties of metal complexes. This has implications for the development of new luminescent materials for applications in lighting and displays (Constable et al., 2014).

Mechanism of Action

If the compound is a drug or biologically active molecule, the mechanism of action describes how it produces its effects at the molecular level .

Safety and Hazards

This involves understanding the potential hazards associated with the compound, including toxicity, flammability, environmental impact, and safety precautions that should be taken when handling the compound .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be pursued, and how the compound could be modified to enhance its properties .

properties

IUPAC Name

(3R,4R)-3-methylsulfanyl-4-pyrrolidin-1-ylpyrrolidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2S.2ClH/c1-12-9-7-10-6-8(9)11-4-2-3-5-11;;/h8-10H,2-7H2,1H3;2*1H/t8-,9-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUKYTSNPMYEOE-UONRGADFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CNCC1N2CCCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS[C@@H]1CNC[C@H]1N2CCCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-3-Methylsulfanyl-4-pyrrolidin-1-ylpyrrolidine;dihydrochloride

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